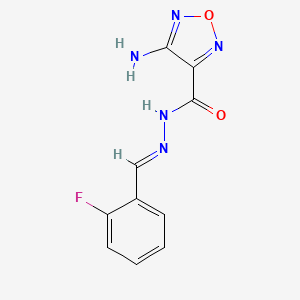

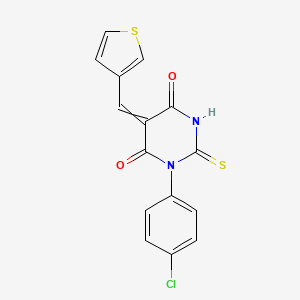

4-amino-N'-(2-fluorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds involves several key steps, including the reaction of carboxylic acid hydrazides with various aldehydes and subsequent cyclization processes. For example, the reaction between benzoic acid hydrazides and ethyl N-carbobenzyloxythionoglycinate produces 2-aminomethyl-1,3,4-oxadiazoles in good yield. However, when heterocyclic-2-carboxylic acid hydrazides are used, the formation of 1,3,4-oxadiazoles is reduced, leading instead to the formation of intermediate imidates and significant amounts of 4-amino-1,2,4-triazole derivatives (Sikorski, Mischke, & Schulte, 1987).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods, including FT-IR, 1H & 13C NMR, and ESI-MS. For example, the structure of (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide was confirmed by these techniques, alongside single-crystal X-ray diffraction (Karrouchi et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of 1,3,4-oxadiazoles and related compounds can be influenced by various factors, including the presence of substituents on the oxadiazole ring. These compounds can undergo a variety of chemical reactions, leading to a diverse range of derivatives with different functional groups. For instance, the conversion of imidates to 1,3,4-oxadiazoles can be achieved in hot acetic anhydride, indicating the thermal stability and reactivity of these intermediates (Sikorski, Mischke, & Schulte, 1987).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives can vary significantly depending on their molecular structure. Properties such as melting points, solubility, and crystal structure can be influenced by the nature of the substituents attached to the oxadiazole ring. For example, the crystal structure of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide was determined, highlighting the impact of halogen substituents on the molecular arrangement (Feng, Xue, & Zhang, 2014).

科学的研究の応用

Synthesis and Biological Activities

A significant amount of research has been dedicated to the synthesis of oxadiazole derivatives and evaluating their biological activities. For example, oxadiazole derivatives have been synthesized and tested for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds have shown promising ABTS and DPPH scavenging activities, indicating their potential as antioxidants. Furthermore, some derivatives demonstrated antimicrobial effectiveness against Gram-positive and Gram-negative bacteria, notably M. smegmatis, suggesting their potential application in combating microbial infections (Menteşe et al., 2015).

Antifungal and Antimicrobial Agents

Novel 1,3,4-oxadiazole-2-carbohydrazides have been reported for their significant antifungal activity against a variety of fungi and oomycetes. Compounds in this class were found to inhibit succinate dehydrogenase (SDH), a key enzyme in fungal respiratory chains, offering a potential mechanism for their fungicidal action. This highlights the potential of oxadiazole derivatives as agricultural antifungal agents (Wu et al., 2019).

Potential in Cancer Therapy

Research into the antimicrobial activity of hydrazide-hydrazones and 1,3,4-oxadiazolines of 4-fluorobenzoic acid hydrazide has shown that these compounds have potential antibacterial and antifungal activities against common pathogens such as Staphylococcus aureus and Candida albicans. This suggests a possible application in developing new antimicrobial agents (Rollas et al., 2002).

Anticonvulsant Activity

Some new 1,3,4-oxadiazoles have been synthesized and tested for their anticonvulsant activity. This research indicates that certain derivatives within this chemical class exhibit significant protection against seizures, comparable to standard anticonvulsant drugs, which points towards their potential use in treating epilepsy (Kumar et al., 2013).

Material Science Applications

In the field of materials science, the synthesis of aromatic polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s has been explored. These compounds have been used to produce polymers with high glass-transition temperatures and good solubility in polar solvents, indicating their utility in creating advanced polymeric materials (Hsiao et al., 1999).

特性

IUPAC Name |

4-amino-N-[(E)-(2-fluorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN5O2/c11-7-4-2-1-3-6(7)5-13-14-10(17)8-9(12)16-18-15-8/h1-5H,(H2,12,16)(H,14,17)/b13-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSRRQUSWKREFU-WLRTZDKTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=NON=C2N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=NON=C2N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N'-[(E)-(2-fluorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5539655.png)

![6-[(2-chlorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5539686.png)

![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)

![2-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}ethyl)morpholine dihydrochloride](/img/structure/B5539704.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)

![3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539751.png)

![1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5539759.png)

![N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.0~3,7~]nonane-1-carboxamide](/img/structure/B5539770.png)